molecular formula C7H8O3 B129927 Methyl 3-methyl-2-furoate CAS No. 6141-57-7

Methyl 3-methyl-2-furoate

Cat. No. B129927
Key on ui cas rn: 6141-57-7
M. Wt: 140.14 g/mol
InChI Key: CGWWXLFGWHWBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05157134

Procedure details

A mixture of 3-methyl-2-furoic acid, methyl ester [20.0 g, 0.14 mole, 0.14 mole, Organic Synthesis 39, 49 (1959)] and 20% NaOH solution (46 mL) was refluxed under argon for 2 hours. The cooled mixture was acidified with concentrated HCl (28.5 mL). The resulting white precipitate was collected, washed with water and dried in vacuo to give the title acid (16.53 g, 94%) as a white crystalline solid, mp 132°-134° C.
Name
3-methyl-2-furoic acid, methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
28.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([O:9]C)=[O:8].[OH-].[Na+].Cl>>[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
3-methyl-2-furoic acid, methyl ester
Quantity
20 g
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)OC
Name
Quantity
46 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
28.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under argon for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the title acid (16.53 g, 94%) as a white crystalline solid, mp 132°-134° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(OC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.